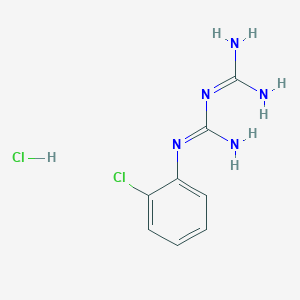

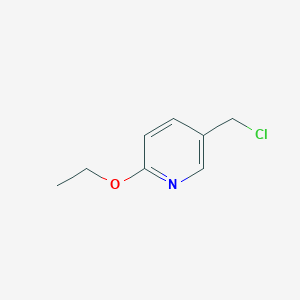

![molecular formula C24H42O21 B024760 (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 104723-76-4](/img/structure/B24760.png)

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

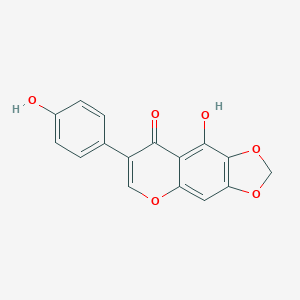

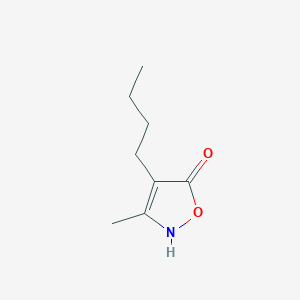

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal, also known as Trehalose, is a naturally occurring disaccharide that is widely distributed in nature. It is synthesized by many organisms, including bacteria, fungi, plants, and animals, as a stress response molecule. Trehalose is a non-reducing sugar that is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It has been studied extensively for its potential applications in various fields, including food, cosmetics, and medicine.

Wirkmechanismus

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal exerts its biological effects by stabilizing proteins and membranes under stress conditions. It forms a protective shell around proteins and membranes, preventing denaturation and aggregation. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal also acts as a signaling molecule, activating various stress response pathways in cells.

Biochemische Und Physiologische Effekte

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, heat shock, and cold shock. It also has anti-inflammatory and anti-cancer properties. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. It has also been shown to improve cognitive function and memory in aging animals.

Vorteile Und Einschränkungen Für Laborexperimente

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has several advantages as a research tool. It is non-toxic, non-immunogenic, and easily synthesized. It can be used to stabilize proteins and membranes in vitro and in vivo. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has some limitations as well. It can interfere with some assays, such as the Bradford assay for protein quantification. It can also be difficult to remove from samples, which can affect downstream analysis.

Zukünftige Richtungen

There are several future directions for research on trehalose. One area of interest is the development of trehalose-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve cognitive function and memory in animal models of these diseases. Another area of interest is the use of trehalose as a cryoprotectant for cells and tissues. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to protect against freeze-thaw damage in cells and tissues. Finally, there is interest in the use of trehalose as a stabilizer for vaccines and biologics. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve the stability and efficacy of vaccines and biologics.

Synthesemethoden

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal can be synthesized chemically or enzymatically. Chemical synthesis involves the reaction of glucose with acetaldehyde in the presence of a strong acid catalyst. Enzymatic synthesis involves the use of trehalose synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to another glucose molecule to form trehalose.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine. In food, trehalose is used as a sweetener, flavor enhancer, and stabilizer. In cosmetics, it is used as a moisturizer and anti-aging agent. In medicine, trehalose has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.

Eigenschaften

CAS-Nummer |

104723-76-4 |

|---|---|

Produktname |

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

Molekularformel |

C24H42O21 |

Molekulargewicht |

666.6 g/mol |

IUPAC-Name |

(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

InChI-Schlüssel |

MUIAGSYGABVSAA-KBLAXFPMSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Andere CAS-Nummern |

104723-76-4 |

Synonyme |

6(2)-alpha-glucosylmaltotriose Glu, Galp-(Galp)-Galp- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.